4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with the appropriate carboxamide precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro, methyl, and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-({2-[4-chloro-3-(trifluoromethyl)phenyl]amino}-3H-benzimidazol-5-yl)oxy]-N-methyl-pyridine-2-carboxamide
- 4-({2-[4-chloro-3-(trifluoromethyl)phenyl]amino}-3H-benzimidazol-5-yl)oxy]-N-methyl-pyridine-2-carboxamide toluene sulphonic acid salt
Uniqueness
Compared to similar compounds, 4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups.
Properties
Molecular Formula |
C14H16ClF3N6O2 |
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Molecular Weight |
392.76 g/mol |
IUPAC Name |
4-[2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClF3N6O2/c1-4-23-10(12(19)25)8(5-20-23)21-13(26)7(3)24-6(2)9(15)11(22-24)14(16,17)18/h5,7H,4H2,1-3H3,(H2,19,25)(H,21,26) |
InChI Key |
IDQWRWDJMWMYLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Cl)C)C(=O)N |
Origin of Product |
United States |
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